![molecular formula C21H18FN3O5 B2489787 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide CAS No. 887456-02-2](/img/no-structure.png)

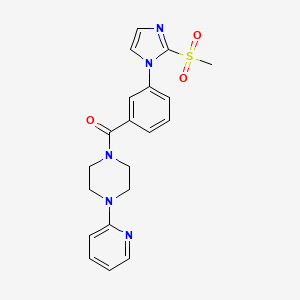

2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of related 2-phenylpyrazolo[1,5-a]pyrimidineacetamides and benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives utilizes methods like the aza-Wittig reaction, palladium-catalyzed carbonylation, and nucleophilic substitution reactions to introduce various functional groups and build the desired scaffold (Dollé et al., 2008; Wang et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of such compounds typically involves computational methods like density functional theory (DFT) to predict geometry, electronic structure, and potential reactive sites. These analyses can provide insights into the stability, reactivity, and interactions of the molecule with biological targets (Mary et al., 2020).

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

The compound has been involved in the synthesis and biological evaluation of various substituted compounds for studying peripheral benzodiazepine receptors (PBRs) using positron emission tomography (PET). In particular, fluorinated compounds like this have been synthesized and found to have high in vitro affinity and selectivity for PBRs compared to central benzodiazepine receptors (CBRs). These studies contribute to the understanding of PBR expression in neurodegenerative disorders (Fookes et al., 2008).

Radiosynthesis for PET Imaging

The compound is closely related to the radiosynthesis of radioligands like [18F]PBR111 for imaging the translocator protein (18 kDa) with PET. These radioligands are designed to have a fluorine atom in their structure, facilitating their labeling with fluorine-18 for in vivo imaging. This process involves a simple one-step process, contributing significantly to the field of neuroimaging and the study of neuroinflammation (Dollé et al., 2008).

Synthesis of Heterocyclic Compounds

The compound is also involved in the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These synthesized compounds have been evaluated for their anti-inflammatory and analgesic agents, showcasing the compound's versatility in synthesizing new heterocyclic compounds with potential therapeutic applications (Abu‐Hashem et al., 2020).

In Vitro Cytotoxic Activity

The compound has been used in the design and synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, which have been tested for their anticancer activity on various cancer cell lines. This research highlights the compound's potential in contributing to the discovery of new anticancer agents (Al-Sanea et al., 2020).

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-fluorobenzaldehyde with barbituric acid to form 4-fluoro-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidine. This intermediate is then reacted with N-(2-methoxyethyl)acetamide to form the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "barbituric acid", "N-(2-methoxyethyl)acetamide" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with barbituric acid in the presence of a base such as potassium carbonate to form 4-fluoro-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidine.", "Step 2: Reaction of 4-fluoro-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidine with N-(2-methoxyethyl)acetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide." ] } | |

Número CAS |

887456-02-2 |

Nombre del producto |

2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide |

Fórmula molecular |

C21H18FN3O5 |

Peso molecular |

411.389 |

Nombre IUPAC |

2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide |

InChI |

InChI=1S/C21H18FN3O5/c1-29-11-10-23-17(26)12-24-18-15-4-2-3-5-16(15)30-19(18)20(27)25(21(24)28)14-8-6-13(22)7-9-14/h2-9H,10-12H2,1H3,(H,23,26) |

Clave InChI |

HTRHQLBHCVUOQT-UHFFFAOYSA-N |

SMILES |

COCCNC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=C(C=C3)F)OC4=CC=CC=C42 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(1,3-Benzodioxol-5-yl)-2-pentyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2489709.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2489712.png)

![1-[1,1'-Biphenyl]-4-yl-3-[4-(sec-butyl)anilino]-1-propanone](/img/structure/B2489713.png)

![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2489714.png)

![N-(4-chlorobenzyl)-N-[2-(4-pyridyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]amine](/img/structure/B2489722.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2489726.png)

![5-Chloro-2-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2489727.png)